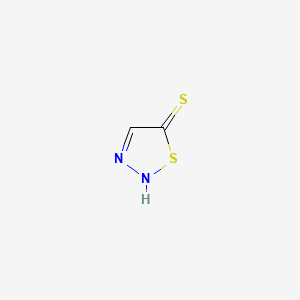

1,2,3-Thiadiazole-5-thiol

Description

Significance of Thiadiazoles as Aromatic Heterocyclic Systems

Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms within the ring. wikipedia.org Their aromaticity, arising from the delocalization of π-electrons across the ring, confers a high degree of stability. pharmedicopublishers.com This stability, combined with the presence of multiple heteroatoms, makes thiadiazoles versatile building blocks in medicinal chemistry and materials science. isres.orgresearchgate.net The heteroatoms provide sites for hydrogen bonding and act as versatile hydrogen bond acceptors, which can enhance membrane permeability of molecules containing this ring system. isres.org

The applications of thiadiazole derivatives are extensive, ranging from pharmaceuticals to agrochemicals and coordination chemistry. isres.org In the realm of medicine, compounds incorporating the thiadiazole nucleus have demonstrated a wide array of biological activities. mdpi.comresearchgate.net They are also utilized as corrosion inhibitors, pesticides, and dyes. isres.orgresearchgate.net

Structural Characteristics and Isomeric Forms of Thiadiazoles

Thiadiazoles exist in four constitutional isomeric forms, distinguished by the relative positions of the two nitrogen atoms and one sulfur atom in the five-membered ring. wikipedia.orgisres.org The nomenclature designates the position of the sulfur atom first, followed by the nitrogen atoms. wikipedia.org The distinct electronic and structural characteristics of each isomer influence their chemical reactivity and biological compatibility. pharmedicopublishers.com

Table 1: Isomeric Forms of Thiadiazole

| Isomer | Structure |

| 1,2,3-Thiadiazole | C1=CSN=N1 |

| 1,2,4-Thiadiazole | C1=NSC=N1 |

| 1,2,5-Thiadiazole | C1=NSN=C1 |

| 1,3,4-Thiadiazole | C1=NN=CS1 |

Data sourced from multiple scientific references. wikipedia.org

Among these, the 1,3,4- and 1,2,4-isomers have been the most extensively studied. isres.orgmdpi.com However, the 1,2,3-thiadiazole scaffold holds unique properties and has garnered significant interest. mdpi.comresearchgate.net The presence of hydroxyl, amino, or mercapto substituents can lead to the existence of tautomeric forms. isres.org

Research Trajectories and Academic Relevance of 1,2,3-Thiadiazole-5-thiol

The 1,2,3-thiadiazole ring is a subject of ongoing research due to its interesting chemical properties, including its thermal and photochemical decomposition which can readily lead to the loss of a nitrogen molecule. e-bookshelf.de This reactivity makes it a useful precursor for the synthesis of other molecules. e-bookshelf.de

Specifically, this compound and its derivatives are of considerable academic interest. Research has explored their synthesis and potential as building blocks for more complex heterocyclic systems. e-bookshelf.deresearchgate.net The thiol group at the 5-position provides a reactive handle for various chemical modifications, allowing for the creation of diverse molecular libraries.

While much of the research on thiadiazole thiols has focused on the 1,3,4-isomer, such as 2-methyl-1,3,4-thiadiazole-5-thiol (MTD), due to its relation to certain pharmaceuticals, the 1,2,3-isomer presents unique synthetic opportunities. elsevierpure.comnih.govresearchgate.net For instance, derivatives like 4-(4-Chlorophenyl)-1,2,3-thiadiazole-5-thiol are commercially available for research purposes, indicating their utility in chemical and proteomics research. scbt.com

The synthesis of molecules that combine the 1,2,3-thiadiazole ring with other heterocyclic systems, such as triazoles, is an active area of investigation. nih.govsemanticscholar.org These hybrid molecules are explored for their unique chemical properties and potential applications. The Hurd-Mori synthesis is a conventional method for preparing 1,2,3-thiadiazoles. isres.orgmdpi.com

Propriétés

IUPAC Name |

2H-thiadiazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2N2S2/c5-2-1-3-4-6-2/h1,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFCSRTHGBBTPLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNSC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00447092 | |

| Record name | 1,2,3-Thiadiazole-5-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00447092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69893-92-1 | |

| Record name | 1,2,3-Thiadiazole-5-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00447092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,2,3-thiadiazole-5-thiol and Its Functionalized Derivatives

Classical and Established Synthetic Approaches for the 1,2,3-Thiadiazole Nucleus

The construction of the 1,2,3-thiadiazole core is primarily achieved through several named reactions, each offering a distinct pathway from readily available starting materials.

Hurd-Mori Synthesis and its Variants

The Hurd-Mori synthesis is a widely recognized and versatile method for the preparation of 1,2,3-thiadiazoles. sphinxsai.comwikipedia.orgchemicalbook.com This reaction involves the cyclization of hydrazones, which bear an electron-withdrawing group on the N2-nitrogen and possess an adjacent methylene group, using thionyl chloride (SOCl₂). sphinxsai.com The hydrazones are typically derived from ketones or aldehydes.

The general mechanism of the Hurd-Mori reaction is believed to proceed through the attack of thionyl chloride on the hydrazone. This is followed by an intramolecular cyclization and subsequent elimination of byproducts to yield the aromatic 1,2,3-thiadiazole ring. thieme-connect.de A proposed mechanism involves the formation of an N-tosyldihydrothiadiazole S-oxide intermediate, which then undergoes a Pummerer-like rearrangement. clockss.org

Variants of the Hurd-Mori Synthesis:

Use of Different Hydrazones: The reaction is applicable to a variety of hydrazones, including those derived from semicarbazide, acylhydrazides, and tosylhydrazides. sphinxsai.comresearchgate.net

Alternative Reagents: While thionyl chloride is the most common cyclizing agent, sulfur dichloride (SCl₂) and disulfur dichloride (S₂Cl₂) have also been employed. chemicalbook.comthieme-connect.de In some cases, sulfur dichloride has been shown to give higher yields than thionyl chloride. thieme-connect.de

Solid-Phase Synthesis: A "catch and release" strategy has been developed for the parallel synthesis of 1,2,3-thiadiazoles, where ketones are captured on a polymer sulfonyl hydrazide resin, followed by cyclizative cleavage with thionyl chloride.

Metal-Free Conditions: A practical, metal-free variant involves the reaction of N-tosylhydrazones with elemental sulfur, catalyzed by tetrabutylammonium iodide (TBAI). organic-chemistry.org Another approach utilizes the reaction of tosylhydrazones with ammonium thiocyanate in ethanol at room temperature. organic-chemistry.org

Table 1: Examples of 1,2,3-Thiadiazoles Synthesized via the Hurd-Mori Reaction

| Starting Ketone/Aldehyde | Hydrazone Type | Cyclizing Agent | Product | Yield (%) | Reference |

| Ethyl methyl ketone | Tosylhydrazone | Thionyl chloride | 4,5-Dimethyl-1,2,3-thiadiazole | Good | chemicalbook.com |

| Various pyrazolyl-phenylethanones | Semicarbazone | Thionyl chloride | Pyrazolyl-1,2,3-thiadiazoles | Excellent | niscpr.res.in |

| Acetophenone derivatives | Semicarbazone | Thionyl chloride | 4-Aryl-1,2,3-thiadiazoles | Good | researchgate.net |

| 1-(Chloropyridin-3-yl)ethanone | N/A | Thionyl chloride | 2-Chloro-3-(1,2,3-thiadiazol-4-yl)pyridine | 79% (overall) | acs.org |

Hetero-cyclization of α-Diazo Thiocarbonyl Compounds (Wolff Synthesis)

The Wolff synthesis provides another important route to 1,2,3-thiadiazoles through the heterocyclization of α-diazo thiocarbonyl compounds. sphinxsai.comisres.org This method typically involves the reaction of an α-diazo ketone with a thionating agent, such as ammonium hydrosulfide or Lawesson's reagent, to generate the thiadiazole ring. thieme-connect.de

The scope of this reaction has been expanded by the development of new methods for diazo-transfer reactions, making the requisite α-diazo carbonyl compounds more accessible. thieme-connect.de While early reports suggested that only molecules with a rigid cis-diazo ketone geometry could be converted, it has since been shown that some conformationally flexible diazo carbonyl compounds can also undergo cyclization. thieme-connect.de

Table 2: Thionating Agents Used in Wolff Synthesis

| Thionating Agent | Substrate | Product | Reference |

| Ammonium hydrosulfide | Diazo ketones | Disubstituted 1,2,3-thiadiazoles | thieme-connect.de |

| Lawesson's reagent | Diazo carbonyl compounds | 4,5-Disubstituted 1,2,3-thiadiazoles | thieme-connect.de |

| Phosphorus pentasulfide | Diazo carbonyl compounds | 1,2,3-Thiadiazoles | thieme-connect.de |

Cyclization of Diazoalkanes onto Carbon-Sulfur Double Bonds (Pechmann Synthesis)

The Pechmann synthesis involves the 1,3-dipolar cycloaddition of diazoalkanes onto a carbon-sulfur double bond (C=S). sphinxsai.comisres.org This was one of the earliest reported methods for synthesizing the 1,2,3-thiadiazole ring system, with the initial report describing the reaction of diazomethane with phenyl isothiocyanate. thieme-connect.de

The reaction can proceed with various thiocarbonyl compounds, including thioketones, thioesters, thioamides, and isothiocyanates. sphinxsai.com The reaction of diazoalkanes with thioketones can sometimes lead to a mixture of regioisomers, namely 1,2,3-thiadiazolines and 1,3,4-thiadiazolines. sphinxsai.com The product ratio can be influenced by factors such as solvent polarity and steric effects, with increased polarity favoring the formation of the 1,2,3-thiadiazole isomer. sphinxsai.com

Diverse Cyclization Strategies for Thiadiazole Ring Formation

Beyond the classical named reactions, other diverse cyclization strategies have been developed for the synthesis of the 1,2,3-thiadiazole nucleus. One such method involves the diazotization of α-enolic dithioesters.

Additionally, a cross-coupling cyclization of enaminones, tosylhydrazine, and elemental sulfur mediated by iodine in dimethyl sulfoxide has been reported to produce 5-acyl-1,2,3-thiadiazoles under transition-metal-free conditions. organic-chemistry.org

Targeted Synthesis of the 5-Thiol Moiety and its Subsequent Functionalization

The introduction of a thiol group at the 5-position of the 1,2,3-thiadiazole ring, creating 1,2,3-thiadiazole-5-thiol (also known as 5-mercapto-1,2,3-thiadiazole), opens up avenues for extensive functionalization at the sulfur center.

A known process for preparing 5-mercapto-1,2,3-thiadiazole salts involves the reaction of chloroacetaldehyde with a thiosulfate, followed by treatment with a nitrite. google.com Another approach involves the elaboration of a preformed 1,2,3-thiadiazole ring, where a suitable leaving group at the 5-position is displaced by a sulfur nucleophile. cofc.edu

Alkylation and Arylation Reactions at the Sulfur Center

The sulfur atom of this compound is a soft nucleophile and readily undergoes S-alkylation and S-arylation reactions. These reactions are crucial for creating a library of derivatives with diverse properties.

Alkylation: The S-alkylation is typically achieved by treating the this compound or its corresponding salt with an alkyl halide (e.g., alkyl iodide or bromide) in the presence of a base. nih.gov Common bases used include potassium carbonate or sodium hydroxide in solvents like ethanol or acetone. nih.govubbcluj.ro This regioselective alkylation occurs at the exocyclic sulfur atom. researchgate.net

Arylation: S-arylation can be accomplished through nucleophilic aromatic substitution reactions with activated aryl halides or through metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed reactions have been employed for the C-H arylation of related thiadiazole systems. nih.gov Copper-catalyzed C-S cross-coupling of thiols with aryl halides also presents a viable route. researchgate.net

Table 3: Examples of S-Functionalized 1,2,3-Thiadiazole Derivatives

| Thiol Substrate | Reagent | Reaction Type | Product | Reference |

| 3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol sodium salt | Alkyl iodides | Alkylation | 5-Alkylthio-3-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole | nih.gov |

| 5-Amino-1,3,4-thiadiazole-2-thiol | Alkylating agents | Alkylation | S-Functionalized 5-amino-1,3,4-thiadiazoles | nih.gov |

| 5-Arylmethylideneamino-2-mercapto-1,3,4-thiadiazole | Chloroacetanilides | Alkylation | [5-(Arylmethylideneamino)-1,3,4-thiadiazol-2-yl]thioacetanilides | sioc-journal.cn |

| Benzo[1,2-d:4,5-d′]bis( sphinxsai.comthieme-connect.degoogle.comthiadiazole) | Thiophenes | Direct Arylation | Mono- and bis-thienylated benzo-bis-thiadiazoles | nih.gov |

Substitution and Functionalization at Other Ring Positions (e.g., C4)

Functionalization of the 1,2,3-thiadiazole ring at the C4 position is a key strategy for creating diverse derivatives. One common approach involves the Hurd-Mori reaction, where semicarbazones are cyclized with thionyl chloride. researchgate.net For instance, pyrazolyl-phenylethanones can be reacted with semicarbazide hydrochloride to form semicarbazones, which are then cyclized to yield 4-pyrazolyl-1,2,3-thiadiazole derivatives in excellent yields. researchgate.net

Another method involves the reaction of N-tosylhydrazones with elemental sulfur. This approach has been shown to be effective for the synthesis of 4-aryl-1,2,3-thiadiazoles. frontiersin.org An iodine/DMSO catalyzed cyclization of N-tosylhydrazones with sulfur provides a simple and efficient route to these compounds. frontiersin.org Furthermore, a one-pot synthesis using ketones, p-toluenesulfonyl hydrazide, and potassium thiocyanate, promoted by I2/CuCl2, can produce 1,2,3-thiadiazoles with either aliphatic or aromatic substituents at the C4 position. isres.org

Recent advancements have also demonstrated the regioselective C-H functionalization of the 2,1,3-benzothiadiazole ring system, allowing for predictable substitutions at the C4, C5, C6, and C7 positions. acs.org This includes the first examples of directed and sequential C-H functionalization at these positions, expanding the toolkit for creating complex thiadiazole structures. acs.org

Advancements in Green Chemistry Protocols for Thiadiazole Synthesis

In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods for 1,2,3-thiadiazoles, aligning with the principles of green chemistry. bohrium.commdpi.com These protocols aim to reduce or eliminate the use of hazardous reagents and solvents, minimize energy consumption, and improve reaction efficiency. bohrium.commdpi.com

Solvent-Free Reaction Conditions

Solvent-free synthesis has emerged as a powerful green chemistry tool. lew.ronih.gov For instance, a one-pot, visible light-irradiated synthesis of disubstituted 1,2,3-thiadiazoles from α-enolicdithioesters and tosyl azide can be achieved under solvent-free conditions at room temperature, with reaction times of only 12-20 minutes. lew.ro This method avoids the need for co-catalysts or activators and offers excellent yields and easy purification. lew.ro Another example is the grinding method used for the synthesis of 1,3,4-thiadiazoles from methyl 2-(4-hydroxy-3-methoxybenzylidene)hydrazine-1-carbodithioate and hydrazonoyl halides at room temperature. nih.gov The catalyst- and solvent-free synthesis of 2-arylimidazo[2,1-b] mdpi.comlew.roorganic-chemistry.orgthiadiazoles has also been reported via the GBB three-component reaction under microwave irradiation. rsc.org

Metal-Free Catalytic Approaches

The development of metal-free catalytic systems is a key aspect of green thiadiazole synthesis, as it avoids the use of often toxic and expensive transition metals. organic-chemistry.orgorganic-chemistry.org An iodine-catalyzed reaction between N-tosylhydrazones and elemental sulfur in DMSO has been developed for the synthesis of 4-aryl-1,2,3-thiadiazoles. frontiersin.org In this system, DMSO acts as both a solvent and an oxidant. frontiersin.org Another metal-free approach involves the use of TBAI (tetrabutylammonium iodide) as a catalyst for the reaction between N-tosylhydrazones and sulfur. organic-chemistry.org Additionally, a transition-metal-free method for synthesizing 5-acyl-1,2,3-thiadiazoles from enaminones, tosylhydrazine, and elemental sulfur has been reported, using iodine as a catalyst in DMSO. organic-chemistry.org Electrochemical methods also offer a metal- and oxidant-free route for synthesizing 1,2,3-thiadiazoles by inserting elemental sulfur into N-tosylhydrazones. researchgate.net

Microwave and Ultrasonic Irradiation Techniques

Microwave and ultrasonic irradiation have been widely adopted as green chemistry techniques to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.comresearchgate.netnanobioletters.com

Microwave-Assisted Synthesis: Microwave irradiation has been successfully applied to the synthesis of various thiadiazole derivatives. For example, novel 1,2,4-triazole derivatives containing the 1,2,3-thiadiazole moiety have been synthesized in high yields within 15 minutes at 90°C using microwave-assisted conditions. mdpi.comnih.gov This method has also been used to synthesize triazolothiadiazoles and their derivatives, proving to be a rapid and efficient alternative to conventional methods. scielo.brderpharmachemica.com The synthesis of 1,3,4-thiadiazole Schiff base derivatives has also been achieved efficiently under microwave irradiation. researchgate.net

| Starting Materials | Product | Conditions | Yield | Reference |

| Hydrazide and diethyl carbonate | 1,2,3-Thiadiazole acetanilide derivative | Microwave, multi-step | High | mdpi.com |

| 3-[(4-Amino-5-thioxo-1,2,4-triazol-3-yl)methyl]-2(3H)-benzoxazolone and benzoic/phenylacetic acids | 3-[(6-substitutedphenyl mdpi.comorganic-chemistry.orgnih.govtriazolo[3,4-b] mdpi.comlew.roorganic-chemistry.orgthiadiazol-3-yl)methyl]-2(3H)-benzoxazolone | Microwave, POCl₃ | Good | scielo.br |

| 5-(5'-fluoro-2'-methoxybiphenyl-3-yl)-1,3,4-oxadiazole-2-thiol and hydrazine hydrate | 3-(5'-fluoro-2'-methoxybiphenyl-3-yl)-6-(substituted) mdpi.comorganic-chemistry.orgnih.gov-triazolo[3,4-b] mdpi.comlew.roorganic-chemistry.org-thiadiazole | Microwave | High | derpharmachemica.com |

Ultrasonic-Assisted Synthesis: Ultrasonic irradiation is another energy-efficient method for promoting thiadiazole synthesis. researchgate.nettandfonline.com The synthesis of 5-carbonyl chloride substituted 1,2,3-thiadiazole derivatives has been achieved using ultrasonic assistance. mdpi.com This technique has also been employed for the synthesis of 1,3-thiazoles and 1,3,4-thiadiazines under solvent-free conditions, offering high yields and simple workups. researchgate.nettandfonline.com Furthermore, a multicomponent reaction for synthesizing 1,3,4-thiadiazole-1H-pyrazol-4-yl-thiazolidin-4-one hybrids has been developed using ultrasound irradiation in ethanol, resulting in excellent yields in short reaction times. sci-hub.se

| Starting Materials | Product | Conditions | Yield | Reference |

| 5-Carboxylic acid substituted thiadiazole and thionyl chloride | 5-Carbonyl chloride derivative | Ultrasonic irradiation | - | mdpi.com |

| Thiocarbohydrazide and N-(thiazol-2-yl)acetamide | 1,3-Thiazoles and 1,3,4-thiadiazines | Ultrasonic irradiation, solvent-free | High | researchgate.nettandfonline.com |

| Pyrazole-4-carbaldehyde, 5-(substituted phenyl)-1,3,4-thiadiazol-2-amines, and 2-mercaptoacetic acid | 1,3,4-Thiadiazole-1H-pyrazol-4-yl-thiazolidin-4-one hybrids | Ultrasonic irradiation, ethanol, 50°C | 91-97% | sci-hub.se |

Utilization of Environmentally Benign Solvents

The use of green solvents is a cornerstone of sustainable chemistry. mdpi.com Ethanol, being a bio-based and less toxic solvent, has been utilized for the synthesis of 1,2,3-thiadiazoles from tosylhydrazones and ammonium thiocyanate at room temperature. organic-chemistry.orgthieme-connect.com Water, the most environmentally benign solvent, has been used in the presence of iodine and potassium carbonate for the synthesis of 5-amino-1,2,4-thiadiazole derivatives. mdpi.com Ionic liquids have also been explored as novel soluble supports for the synthesis of 1,2,3-thiadiazoles, offering advantages such as ease of workup and high purity of products. acs.org More recently, ethyl lactate, a bio-based green solvent, has been used in combination with water and a surfactant (SDS) for the efficient and eco-friendly synthesis of Schiff base ligands containing a 4-methyl-1,2,3-thiadiazole moiety. chemrevlett.com

Chemical Reactivity and Mechanistic Investigations of 1,2,3-thiadiazole-5-thiol Derivatives

Electrophilic and Nucleophilic Substitution Patterns

The electron density distribution in the 1,2,3-thiadiazole ring renders the carbon atoms resistant to electrophilic attack. chemicalbook.com Conversely, nucleophilic substitution is more favorable, particularly at the C5 position due to its lower electron density. chemicalbook.com

Ring substituents on 1,2,3-thiadiazoles exhibit conventional reactions, similar to other aromatic systems. thieme-connect.de For instance, the introduction of bromine atoms into benzo[1,2-d:4,5-d′]bis( mq.edu.aumdpi.comscilit.comthiadiazole) enhances its reactivity in aromatic nucleophilic substitution reactions without diminishing its capacity for cross-coupling reactions. nih.gov In the case of 4,8-dibromobenzo[1,2-d:4,5-d′]bis( mq.edu.aumdpi.comscilit.comthiadiazole), selective aromatic nucleophilic substitution of one bromine atom by nitrogen nucleophiles has been achieved. nih.gov However, reactions with thiols tend to result in the formation of bis-derivatives. nih.gov

Ring Opening Reactions and Formation of Reactive Intermediates (e.g., Thioketenes)

A key feature of 1,2,3-thiadiazole chemistry is its propensity for ring-opening reactions. mq.edu.au This can be initiated by heat, light, or the presence of a strong base. thieme-connect.demq.edu.au Photolysis of 1,2,3-thiadiazoles typically leads to the extrusion of nitrogen and the formation of a highly reactive thiirene intermediate, which can then rearrange to a thioketene. thieme-connect.dersc.org Thermal decomposition can also generate thiirenes and thioketenes. thieme-connect.desemanticscholar.org

Base-induced ring opening of 1,2,3-thiadiazoles provides a facile route to alkynethiolates. mq.edu.ausemanticscholar.orgcdnsciencepub.com For example, 5-unsubstituted 1,2,3-thiadiazoles react with bases like n-butyllithium to form alkynethiolates through deprotonation at the C5 position and subsequent nitrogen elimination. mq.edu.au These alkynethiolates exist in tautomeric equilibrium with thioketenes upon protonation. mq.edu.au

A notable example is the ring opening of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole, which produces a thioketene intermediate. nih.govacs.org This intermediate can then react with nucleophiles such as amines or alcohols. nih.govacs.org

Cycloaddition Reactions Involving the Thiadiazole Ring

The reactive intermediates generated from the ring-opening of 1,2,3-thiadiazoles are valuable synthons for cycloaddition reactions. The in-situ generated alkynethiolates and thioketenes can undergo both intermolecular and intramolecular cyclizations to construct a variety of heterocyclic scaffolds. mq.edu.au

For instance, rhodium-catalyzed denitrogenative annulation of 1,2,3-thiadiazoles with alkynes or phosphaalkynes allows for the synthesis of substituted thiophenes and 1,3-thiaphospholes, respectively. mq.edu.auresearchgate.net The reaction with phosphaalkynes proceeds with high regioselectivity. researchgate.net Another example involves the base-catalyzed reaction of heterocyclic azides with 3,3-diaminoacrylonitriles, which proceeds through a Cornforth-type rearrangement involving a triazole-triazole isomerization via ring opening, to form N-heteroaryl-1,2,3-triazole-4-carbimidamides. nih.gov

Acylation and Arylation Chemistries

The thiol group of 1,2,3-thiadiazole-5-thiol and its derivatives readily undergoes acylation and arylation, primarily at the sulfur atom. researchgate.net This reactivity allows for the introduction of various functional groups and the synthesis of a diverse range of derivatives.

Acylation of 1,2,3,4-thiatriazole-5-thiols, a related class of compounds, also yields the corresponding S-acyl derivatives. researchgate.net Similarly, arylation produces S-aryl derivatives. researchgate.net The synthesis of 5-acyl-1,2,3-thiadiazoles has been achieved through an I2/DMSO-mediated cross-coupling reaction of enaminones, elemental sulfur, and tosylhydrazine, with yields up to 92%. mdpi.com

Disulfide Formation and Thiol-Trapping Mechanisms in Reactions

The thiol group of this compound can participate in disulfide bond formation. This is a key reaction in various chemical and biological processes. For example, 2,5-dimercapto-1,3,4-thiadiazole has been shown to form disulfide bonds between two molecules in methanol. researchgate.net This process is influenced by the proton donor and acceptor properties of the solvent. researchgate.net

Some 1,2,4-thiadiazole derivatives act as thiol-trapping agents. researchgate.net The mechanism involves the reaction of a cysteine thiol with the N-S bond of the thiadiazole ring, leading to the formation of a disulfide bond and inactivation of the target protein. researchgate.net Specifically, 5-sulfonyl and 5-sulfinyl substituted 1,2,4-thiadiazoles exhibit significant reactivity towards thiols.

Palladium-Catalyzed C-H Direct Arylation and Cross-Coupling Reactions

Palladium-catalyzed reactions are powerful tools for the functionalization of the 1,2,3-thiadiazole core. Direct C-H arylation of benzo[1,2-d:4,5-d′]bis( mq.edu.aumdpi.comscilit.comthiadiazole) with bromo(iodo)arenes and -thiophenes has been demonstrated to be an effective method for the selective synthesis of 4-mono- and 4,8-di(het)arylated derivatives. scilit.comnih.gov Oxidative double C-H hetarylation with thiophenes has also been successfully employed. scilit.com

Suzuki-Miyaura and Stille cross-coupling reactions have been extensively used to introduce aryl and hetaryl groups onto the thiadiazole framework. nih.govmdpi.com For instance, the Suzuki-Miyaura reaction of 4,8-dibromobenzo[1,2-d:4,5-d′]bis( mq.edu.aumdpi.comscilit.comthiadiazole) allows for the selective formation of both mono- and di(het)arylated products. mdpi.commdpi.com The Stille reaction is also effective for preparing bis-arylated derivatives. mdpi.com The choice of catalyst, base, and solvent significantly influences the selectivity and yield of these reactions. nih.govresearchgate.net

Table 1: Summary of Selected Palladium-Catalyzed Reactions of Benzo[1,2-d:4,5-d′]bis( mq.edu.aumdpi.comscilit.comthiadiazole) Derivatives

| Starting Material | Reaction Type | Reagents | Product(s) | Yield (%) | Reference(s) |

| Benzo[1,2-d:4,5-d′]bis( mq.edu.aumdpi.comscilit.comthiadiazole) | Direct C-H Arylation | Bromo(iodo)arenes/thiophenes, Pd(OAc)₂, di-tert-butyl(methyl)phosphonium tetrafluoroborate | 4-mono- and 4,8-di(het)arylated derivatives | - | scilit.comnih.gov |

| Benzo[1,2-d:4,5-d′]bis( mq.edu.aumdpi.comscilit.comthiadiazole) | Oxidative C-H Hetarylation | Thiophenes, Pd(OAc)₂, Ag₂O | Bis-thienylbenzo-bis-thiadiazoles | Moderate | scilit.com |

| 4,8-Dibromobenzo[1,2-d:4,5-d′]bis( mq.edu.aumdpi.comscilit.comthiadiazole) | Suzuki-Miyaura Coupling | (Het)arylboronic acids/esters, Pd catalyst, base | Mono- and di(het)arylated derivatives | 50-72 | mdpi.commdpi.com |

| 4,8-Dibromobenzo[1,2-d:4,5-d′]bis( mq.edu.aumdpi.comscilit.comthiadiazole) | Stille Coupling | (Het)arylstannanes, PdCl₂(PPh₃)₂ | Bis-arylated derivatives | 55-73 | mdpi.commdpi.com |

| 4-Bromobenzo[1,2-d:4,5-d′]bis( mq.edu.aumdpi.comscilit.comthiadiazole) | Suzuki-Miyaura Coupling | Thiophene pinacolate ester, Pd catalyst, base | Monoarylated derivative | - | nih.gov |

| 4-Bromobenzo[1,2-d:4,5-d′]bis( mq.edu.aumdpi.comscilit.comthiadiazole) | Stille Coupling | Thienyltributyl stannane, PdCl₂(PPh₃)₂ | Monoaryl derivative | 75 | nih.gov |

Spectroscopic and Crystallographic Characterization of 1,2,3-thiadiazole-5-thiol Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the characterization of 1,2,3-thiadiazole derivatives. Analysis of proton (¹H) and carbon-13 (¹³C) NMR spectra, along with advanced two-dimensional (2D) techniques, allows for the unambiguous assignment of atomic connectivity and the investigation of dynamic processes such as tautomerism.

The ¹H NMR spectrum of 1,2,3-thiadiazole derivatives provides key information about the protons attached to the heterocyclic ring and functional groups. For monosubstituted 4-phenyl-1,2,3-thiadiazole, the proton at the C5 position of the thiadiazole ring appears as a singlet at approximately 8.89 ppm when measured in DMSO-d₆. nih.gov In another example, 4-[4-((4-bromobenzyl)oxy)-phenyl]-1,2,3-thiadiazole, the C5 proton of the thiadiazole ring is observed at 8.52 ppm in chloroform-d₁. mdpi.com The chemical shift of the thiol (S-H) proton in thiadiazole thiols can be broad and its position is sensitive to solvent, concentration, and temperature. For instance, in a study of 4-methyl-1,2,3-thiadiazole-containing 1,2,4-triazolo[3,4-b] mathnet.ruelsevierpure.comnih.govthiadiazoles, the starting intermediate, which exists in thione and thiol tautomeric forms, displayed a broad signal for the SH proton at 14.34 ppm. acs.org This signal disappears upon further reaction, confirming the presence of the thiol group. acs.org

| Proton | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Thiadiazole C-H | 8.5 - 8.9 | Singlet | Observed in 4-substituted 1,2,3-thiadiazoles. nih.govmdpi.com |

| Thiol S-H | ~14.3 | Broad Singlet | Highly dependent on experimental conditions and tautomeric equilibrium. acs.org |

This table provides representative ¹H NMR chemical shifts for protons in 1,2,3-thiadiazole-5-thiol and related structures based on available literature.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the 1,2,3-thiadiazole ring are characteristic. For 4-phenyl- mathnet.ruelsevierpure.comutq.edu.iq-thiadiazole, the C4 and C5 carbons of the thiadiazole ring resonate at approximately 161.31 ppm and 134.60 ppm, respectively, in DMSO-d₆. nih.gov In a di- mathnet.ruelsevierpure.comutq.edu.iq-thiadiazole-4-yl-ferrocene derivative, the C4 and C5 carbons of the thiadiazole rings appear at 161.97 ppm and 133.14 ppm in CDCl₃. nih.gov The carbon atom bearing the thiol group (C5) is expected to be significantly influenced by the thione-thiol tautomerism.

| Carbon Atom | Typical Chemical Shift (δ, ppm) | Notes |

| Thiadiazole C4 | ~161-162 | Chemical shift for a substituted C4 carbon. nih.gov |

| Thiadiazole C5 | ~133-135 | Chemical shift for a substituted C5 carbon. nih.gov |

This table presents typical ¹³C NMR chemical shifts for the carbon atoms within the 1,2,3-thiadiazole ring of related compounds.

While specific 2D NMR studies on the parent this compound are not widely reported, these techniques are crucial for the structural confirmation of related derivatives. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to correlate proton and carbon signals, which is essential for unambiguous assignment, especially in complex substituted molecules. acs.org For instance, in a study on 1,3,4-thiadiazole derivatives, 2D NMR was instrumental in determining the site of substitution, which was ambiguous due to thione-thiol tautomerism. nih.gov Such techniques would be invaluable in confirming the structure of this compound and investigating its tautomeric equilibrium.

Computational methods, particularly Density Functional Theory (DFT), are increasingly used to predict NMR chemical shifts. These theoretical calculations can be a powerful tool for structural validation, especially when distinguishing between possible isomers or tautomers. For example, a study on 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione and its thiol tautomer utilized B3LYP/6-311+G(d,p) calculations to predict ¹H and ¹³C NMR chemical shifts for both the thiol and thione forms. elsevierpure.comnih.gov The comparison of these predicted values with experimental data allowed for the confirmation of the predominant tautomer in solution. elsevierpure.comnih.gov Similar computational studies on this compound would be highly beneficial for a comprehensive understanding of its structural and electronic properties. jocpr.com

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy provides information about the functional groups and bonding within a molecule. Infrared (IR) and Raman spectroscopy are complementary techniques that are well-suited for the characterization of this compound.

The IR spectrum of 1,2,3-thiadiazole derivatives shows characteristic absorption bands corresponding to the vibrations of the heterocyclic ring and its substituents. For 4-phenyl- mathnet.ruelsevierpure.comutq.edu.iq-thiadiazole, characteristic bands are observed for C-H stretching around 3094 cm⁻¹, C=C and C=N stretching in the 1605-1408 cm⁻¹ region, and other ring vibrations at lower wavenumbers. nih.gov In 4-[4-((4-bromobenzyl)oxy)-phenyl]-1,2,3-thiadiazole, bands are noted for C-H stretching (3070-2844 cm⁻¹), C=C stretching (1600-1580 cm⁻¹), C=C-N stretching (1724 cm⁻¹), and N=N stretching (1470-1406 cm⁻¹). mdpi.com The S-H stretching vibration of a thiol group typically appears in the region of 2550-2600 cm⁻¹, but this band can be weak and is often absent in compounds that exist predominantly in the thione form. The C=S stretching vibration of the thione tautomer is expected in the range of 1050-1250 cm⁻¹.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Notes |

| C-H stretch (aromatic) | ~3070 - 3100 | Characteristic of the C-H bond on the thiadiazole ring. nih.govmdpi.com |

| N=N stretch | ~1400 - 1470 | Associated with the nitrogen-nitrogen double bond in the ring. mdpi.com |

| C=N stretch | ~1530 - 1605 | Corresponds to the carbon-nitrogen double bond vibration. nih.govjocpr.com |

| C-S stretch | ~1190 | Relates to the carbon-sulfur bonds within the ring and to the thiol group. rsc.org |

This table summarizes characteristic IR absorption bands for functional groups found in 1,2,3-thiadiazole derivatives based on published data.

Raman Spectroscopic Features and Analysis

Raman spectroscopy provides valuable insight into the vibrational modes of this compound. The spectra are characterized by distinct bands corresponding to the vibrations of the thiadiazole ring, the thiol group (S-H), and the potential thione group (C=S). Analysis of related thiadiazole derivatives allows for the assignment of these characteristic frequencies nih.govingentaconnect.comcdnsciencepub.com.

The S-H stretching vibration of a thiol group typically appears in the 2500-2600 cm⁻¹ region cdnsciencepub.com. However, its absence in the spectra of similar compounds in the solid state often suggests that the molecule exists predominantly in the thione tautomeric form ingentaconnect.comcdnsciencepub.com. The spectrum would instead be characterized by bands related to the N-H and C=S vibrations.

Key Raman bands anticipated for this compound, based on data from analogous compounds, include ring stretching modes, in-plane and out-of-plane bending, and the vibrations of the exocyclic group. Theoretical calculations on similar molecules like 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione have been used to support and assign these experimental bands nih.govelsevierpure.com.

Table 1: Predicted Raman Spectral Bands for this compound and its Thione Tautomer

| Frequency Range (cm⁻¹) | Vibrational Assignment | Form | Reference/Comment |

|---|---|---|---|

| ~3100 | N-H stretch | Thione | Expected for the N-H bond in the ring. |

| ~2550 | S-H stretch | Thiol | Characteristic thiol group vibration. cdnsciencepub.com |

| 1550-1450 | C=N stretch, Ring stretch | Both | Vibrations associated with the thiadiazole ring. |

| 1300-1200 | Ring stretch, C-N stretch | Both | Complex vibrations involving the heterocyclic ring. |

| 1100-1000 | C=S stretch | Thione | Indicative of the thione tautomer. ingentaconnect.com |

| 900-800 | Ring breathing, C-S stretch | Both | Symmetric vibrations of the thiadiazole ring. cdnsciencepub.com |

This table is generated based on data from related thiadiazole compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight of this compound and for elucidating its fragmentation pathways under electron impact. The molecular ion peak (M⁺) would confirm the compound's molecular mass.

A characteristic and well-documented fragmentation pattern for 1,2,3-thiadiazoles involves the thermal or photochemical extrusion of a stable nitrogen molecule (N₂). thieme-connect.de This loss leads to the formation of a highly reactive thiirene intermediate. This intermediate can then undergo further rearrangement or fragmentation. For this compound, this primary fragmentation would result in a significant M-28 peak. Subsequent fragmentations could involve the loss of the thiol group or further breakdown of the thiirene ring. Studies on various substituted 1,2,3-thiadiazoles confirm this general behavior. thieme-connect.deacs.org

Table 2: Proposed Mass Spectrometric Fragmentation of this compound

| m/z Value (Proposed) | Fragment Ion | Fragment Lost | Reference/Comment |

|---|---|---|---|

| 118 | [C₂H₂N₂S₂]⁺ | (Molecular Ion) | Calculated molecular weight of this compound. |

| 90 | [C₂H₂S₂]⁺ | N₂ | Characteristic extrusion of nitrogen from the 1,2,3-thiadiazole ring. thieme-connect.de |

| 58 | [C₂H₂S]⁺ | S | Loss of a sulfur atom from the thiirene intermediate. |

This table represents a hypothetical fragmentation pattern based on known principles of thiadiazole mass spectrometry.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is employed to study the electronic transitions within the this compound molecule. The spectrum is expected to show absorption bands corresponding to π → π* and n → π* transitions, characteristic of heteroaromatic systems containing sulfur and nitrogen atoms and a thione or thiol group.

The exact position and intensity of these absorption bands are influenced by the tautomeric form (thiol vs. thione) and the solvent used. semanticscholar.org The thione form, with its C=S chromophore, typically exhibits an n → π* transition at longer wavelengths (lower energy) compared to the thiol form. Studies on related compounds like 2,5-dimercapto-1,3,4-thiadiazole show strong absorptions in the UV region. oup.comresearchgate.net For instance, benzo[1,2-d:4,5-d′]bis( publish.csiro.aucore.ac.ukmdpi.comthiadiazole) derivatives display absorption maxima between 300 and 350 nm. mdpi.com

Table 3: Anticipated UV-Vis Absorption Maxima for this compound

| Transition Type | Approximate Wavelength (λmax) | Form | Reference/Comment |

|---|---|---|---|

| π → π* | 250-300 nm | Both | High-intensity transition associated with the conjugated system. |

This table is an estimation based on data from analogous thiadiazole structures.

X-ray Crystallography for Solid-State Molecular Structure Determination

Analysis of crystal structures of related compounds provides a clear picture of the expected molecular geometry. acs.orgnih.gov For example, the crystal structure of 5-amino-2-thiol-1,3,4-thiadiazole revealed that the molecule exists in the thione form in the solid state, with a C=S double bond length of 1.678 Å and cyclic C-S bond lengths around 1.747 Å. iucr.org The N-N bond length is typically around 1.38 Å, and the C=N bond is approximately 1.31 Å. iucr.orgscispace.com The bond angles within the five-membered ring deviate from the ideal 108° due to the different sizes of the sulfur and nitrogen atoms and the presence of double bonds. The C-S-C angle in thiadiazole rings is found to be significantly smaller, around 86-94°. scispace.comiucr.org

Table 4: Typical Bond Lengths and Angles for the 1,2,3-Thiadiazole-5-thione Core

| Parameter | Bond/Angle | Typical Value (Å or °) | Reference/Comment |

|---|---|---|---|

| Bond Length | N-N | ~ 1.38 Å | From crystallographic data of related thiadiazoles. iucr.org |

| Bond Length | C=N | ~ 1.31 Å | scispace.com |

| Bond Length | C-S (ring) | ~ 1.74 Å | iucr.org |

| Bond Length | C=S (exocyclic) | ~ 1.68 Å | Indicative of the thione form. iucr.org |

| Bond Angle | N-N-C | ~ 110-114° | scispace.com |

| Bond Angle | N-C-S (ring) | ~ 114° | scispace.com |

| Bond Angle | C-S-N (ring) | ~ 93-94° | scispace.com |

This table is compiled from crystallographic data of closely related thiadiazole derivatives.

Tautomerism and Isomerism in 1,2,3-thiadiazole-5-thiol Systems

Thiol-Thione Tautomeric Equilibrium

The most prominent tautomerism in 1,2,3-thiadiazole-5-thiol is the thiol-thione equilibrium. This involves the migration of a proton between the sulfur atom of the thiol group and a nitrogen atom of the thiadiazole ring. This results in two tautomeric forms: the thiol form (this compound) and the thione form (1,2,3-thiadiazol-5(4H)-thione).

While direct experimental studies on the tautomeric equilibrium of this compound are not extensively documented, research on analogous 1,3,4-thiadiazole derivatives provides valuable insights. Computational studies on related mercaptothiadiazoles, such as 2,5-dimercapto-1,3,4-thiadiazol, have shown that the thione form is generally the predominant tautomer. elsevierpure.comresearchgate.net Theoretical calculations, including Density Functional Theory (DFT) and ab initio methods, have been employed to determine the relative stabilities of these tautomers. elsevierpure.comsemanticscholar.org For instance, in a study on 2-(5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid, pKa computations at the B3LYP/6-311+G(d,p) level of theory were used to establish the most stable tautomer in an aqueous solution. semanticscholar.org Such computational approaches suggest that the thione form is often energetically favored. elsevierpure.comnih.gov

Keto-Enol Tautomerism in Specific Substituted Derivatives

Keto-enol tautomerism can occur in derivatives of this compound that bear a carbonyl group adjacent to a carbon with an available proton. While specific studies on such derivatives of this compound are scarce, research on substituted 1,3,4-thiadiazoles offers a framework for understanding this phenomenon.

For example, a study on a novel 1,3,4-thiadiazole derivative containing a 3-mercaptobutan-2-one moiety demonstrated the existence of keto-enol tautomerism. mdpi.comnih.gov The equilibrium between the keto and enol forms was confirmed using various spectroscopic techniques. mdpi.comnih.gov The presence of both tautomers was evident from the 13C-NMR spectrum, which showed distinct signals for the ketonic and enolic carbons. mdpi.comnih.gov This suggests that appropriately substituted derivatives of 1,2,3-thiadiazole could also exhibit this type of tautomerism, influenced by the electronic nature of the substituents and the surrounding environment. Studies on other 1,3,4-thiadiazole derivatives with a 2,4-hydroxyphenyl function also confirm the presence of keto-enol tautomerism. acs.orgumk.plresearchgate.net

Experimental Evidence for Tautomeric Forms via Spectroscopy (NMR, IR, UV-Vis)

Spectroscopic methods are instrumental in identifying and quantifying tautomeric forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In a study of a substituted 1,3,4-thiadiazole derivative, 1H and 13C NMR spectroscopy were used to investigate the keto-enol tautomerism. mdpi.comnih.gov The 13C-NMR spectrum was particularly revealing, with distinct peaks at δ 204.5 ppm and δ 155.5 ppm, corresponding to the ketonic and enolic carbons, respectively, confirming the presence of both tautomers in solution. mdpi.comnih.gov For thiol-thione tautomerism in a related 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione, 1H and 13C NMR chemical shifts were predicted for both tautomers and compared with experimental data, which supported the predominance of the thione form. elsevierpure.comnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy provides key information about the functional groups present in the different tautomers. The absence of a distinct S-H stretching band (typically around 2500-2600 cm⁻¹) and the presence of a C=S stretching band are often considered indicative of the thione form in the solid state. cdnsciencepub.com In a study of a 1,3,4-thiadiazole derivative, the FTIR spectrum showed absorption bands in the region of 3436–3255 cm⁻¹ and a sharp band at 2928 cm⁻¹, which were attributed to the enol tautomer involved in intramolecular hydrogen bonding. mdpi.com Strong absorption bands in the 1707–1655 cm⁻¹ region were assigned to the keto form. mdpi.com

UV-Vis Spectroscopy: UV-Vis spectroscopy can also be used to study tautomeric equilibria, as different tautomers often exhibit distinct absorption maxima. For a substituted 1,3,4-thiadiazole derivative, UV-Visible spectra were investigated in different solvents, revealing that the compound exists in different tautomeric forms with varying ratios depending on the solvent polarity. mdpi.comnih.gov

The following table summarizes the typical spectroscopic evidence for tautomerism in thiadiazole systems, based on studies of related compounds.

| Spectroscopic Method | Thiol/Enol Form Evidence | Thione/Keto Form Evidence |

| NMR | Presence of a signal for the S-H or O-H proton; specific chemical shifts for carbons in the C-S-H or C-O-H group. | Absence of an S-H or O-H proton signal (or presence of an N-H signal for thione); specific chemical shifts for carbons in the C=S or C=O group. |

| IR | Characteristic S-H or O-H stretching vibrations. | Absence of S-H or O-H stretching; presence of C=S or C=O stretching vibrations. |

| UV-Vis | Specific absorption bands that can be influenced by solvent polarity. | Distinct absorption bands at different wavelengths compared to the thiol/enol form. |

Influence of Solvent Polarity and Temperature on Tautomeric Ratios

The position of the tautomeric equilibrium is often sensitive to the polarity of the solvent and the temperature.

Solvent Polarity: Studies on substituted 1,3,4-thiadiazole derivatives have shown that the keto-enol equilibrium is significantly influenced by the solvent. In one such study, the enol form was favored in non-polar solvents like chloroform, while the keto form predominated in polar aprotic solvents such as DMSO. mdpi.comnih.gov Similarly, for other bioactive 1,3,4-thiadiazole derivatives, the absorption spectra in non-polar solvents showed bands characteristic of the keto tautomers, whereas in polar solvents, the enol form was predominant. acs.orgumk.plresearchgate.net This is attributed to the differential solvation of the tautomers. Polar solvents can better stabilize the more polar tautomer through dipole-dipole interactions or hydrogen bonding.

Temperature: The tautomeric equilibrium is also dependent on temperature. acs.orgumk.plresearchgate.net Changes in temperature can shift the equilibrium towards the more stable tautomer at that temperature, and this can be monitored by spectroscopic techniques.

The following table illustrates the general trend of solvent effects on the keto-enol equilibrium in substituted thiadiazole systems.

| Solvent | Polarity | Predominant Tautomer (Keto-Enol) |

| Chloroform | Non-polar | Enol |

| DMSO | Polar Aprotic | Keto |

| Methanol | Polar Protic | Varies (can stabilize both via H-bonding) |

Intramolecular Hydrogen Bonding Effects on Tautomeric Preferences

Intramolecular hydrogen bonding can play a significant role in stabilizing a particular tautomeric form. In substituted thiadiazole derivatives, the formation of an intramolecular hydrogen bond between a hydroxyl group and a nitrogen atom of the thiadiazole ring can favor the enol tautomer. researchgate.net

In a study of a novel 1,3,4-thiadiazole derivative, the compound was found to exist with two types of intramolecular hydrogen bonding, which was confirmed by FTIR, 1H-NMR, 13C-NMR, mass spectrometry, and UV-Visible spectra. mdpi.comnih.gov The formation of these hydrogen bonds can influence the electronic properties of the molecule and shift the tautomeric equilibrium. Similarly, in other 1,3,4-thiadiazole resorcinol derivatives, intramolecular hydrogen bonds were observed to be energetically favorable for the isolated molecule. acs.orgresearchgate.net The presence of such interactions can be a determining factor in the conformational and tautomeric preferences of the molecule. Even in the solid state, intermolecular hydrogen bonding has been observed in the crystal structures of 1,2,3-thiadiazole derivatives, influencing their packing. researchgate.net

Internal Rotation Barriers and Conformational Stability Analysis

The flexibility of a molecule is determined by the energy barriers to rotation around its single bonds. For this compound, rotation around the C-S bond of the thiol group can lead to different conformers.

A computational study on various 1,2,3-thiadiazole derivatives noted a low number of rotatable bonds, suggesting reduced flexibility. lew.ro In another study on dipolar molecular rotors containing a benzo-annelated 2,1,3-thiadiazole, the rotational barriers were calculated to be low (below 2 kcal/mol), indicating that thermally excited rotation could occur at room temperature. beilstein-journals.org These findings suggest that for this compound, the barrier to rotation around the C-S bond is likely to be relatively low, allowing for conformational flexibility.

Q & A

Q. Methodological Insight :

- Stepwise Protocol :

- Dissolve thiol precursor in a polar aprotic solvent (e.g., DMF).

- Add alkylating agent (e.g., bromoalkane) and base (e.g., K₂CO₃).

- Reflux at 80–100°C for 2–4 hours.

- Purify via recrystallization or column chromatography.

How are structural and purity analyses conducted for thiadiazole derivatives?

Basic Research Focus

Structural confirmation relies on ¹H NMR , ¹³C NMR , and IR spectroscopy to identify functional groups (e.g., S-H stretch at ~2500 cm⁻¹) . Elemental analysis (C, H, N, S) ensures stoichiometric accuracy within ≤0.4% error . Mass spectrometry (HRMS) further validates molecular ion peaks.

Q. Methodological Insight :

- Workflow :

- Optimize molecular geometry using B3LYP/6-31G(d).

- Calculate Gibbs free energy profiles for reaction steps.

- Compare computational yields with experimental results.

What methodologies assess the biological activity of thiadiazole derivatives?

Advanced Research Focus

Bioactivity is evaluated via:

- Antimicrobial Assays : Minimum inhibitory concentration (MIC) against bacterial/fungal strains .

- Molecular Docking : Binding affinity to target proteins (e.g., Mycobacterium tuberculosis enoyl reductase) .

- Cytotoxicity Testing : MTT assays on mammalian cell lines to determine IC₅₀ values .

Case Study : Derivatives with 4-phenyl-1,2,4-triazole moieties showed MIC values of 4–16 µg/mL against Staphylococcus aureus, linked to thiol group interactions with bacterial membranes .

How should researchers address contradictions in reaction yields or purity data?

Advanced Research Focus

Contradictions often arise from side reactions (e.g., oxidation of thiol groups) or solvent impurities. Mitigation strategies include:

- Control Experiments : Isolate intermediates to identify side products .

- Advanced Chromatography : Use HPLC-PDA to detect trace impurities.

- Reproducibility Checks : Replicate reactions under inert atmospheres (N₂/Ar) to prevent oxidation .

Example : Inconsistent yields in alkylation reactions may stem from moisture-sensitive intermediates; using anhydrous solvents and molecular sieves improves consistency .

What are the safety protocols for handling thiadiazole-thiol compounds?

Q. Basic Research Focus

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.